molecular formula C11H14N2O2 B8316219 4-(1-Methylcyclobutyl)-2-nitroaniline

4-(1-Methylcyclobutyl)-2-nitroaniline

Cat. No.: B8316219
M. Wt: 206.24 g/mol
InChI Key: UBJHWVLGLLSIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Methylcyclobutyl)-2-nitroaniline is a nitroaromatic compound characterized by a nitro group (-NO₂) at the 2-position of the aniline ring and a 1-methylcyclobutyl substituent at the 4-position. The 1-methylcyclobutyl group introduces steric bulk and conformational rigidity, distinguishing it from simpler substituents (e.g., methoxy, piperazinyl, or halogens) in other nitroanilines. This compound likely shares synthetic pathways with other 2-nitroaniline derivatives, such as coupling reactions or catalytic reductions .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-(1-methylcyclobutyl)-2-nitroaniline

InChI

InChI=1S/C11H14N2O2/c1-11(5-2-6-11)8-3-4-9(12)10(7-8)13(14)15/h3-4,7H,2,5-6,12H2,1H3

InChI Key

UBJHWVLGLLSIQF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)C2=CC(=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key References
4-(1-Methylcyclobutyl)-2-nitroaniline 1-Methylcyclobutyl (4) Not reported Not reported Not reported -
4-(4′-Methoxyphenyl)-2-nitroaniline (5m) 4′-Methoxyphenyl (4) Calculated¹ Not reported 77
5-[4-(2-(N,N-Dimethylaminoethyl))-1-piperazinyl]-2-nitroacetanilide (3d) Piperazinyl (5) 336.2035 (HRMS) 166.2–168.7 81.2
2-Nitroaniline - 138.12 71–73 -

Key Observations :

  • Piperazinyl derivatives (e.g., 3d) exhibit higher molecular weights and distinct melting points due to increased hydrogen bonding capacity .

Reactivity and Catalytic Reduction

Nitroanilines are often reduced to aromatic amines, a reaction critical in pharmaceutical and industrial synthesis. For example:

  • 2-Nitroaniline reduces to o-phenylenediamine with AgNi@ZnO catalyst (0.3 mg), achieving full conversion in 30 seconds .
  • Steric Effects : Bulky substituents like 1-methylcyclobutyl may slow reduction kinetics compared to unsubstituted 2-nitroaniline due to hindered access to the nitro group.

Table 2: Reduction Efficiency of Nitroanilines

Compound Catalyst Time to Completion Reaction Rate (s⁻¹) Reference
2-Nitroaniline AgNi@ZnO 30 s 0.23
4-Nitroaniline Not reported Not reported Not reported

Toxicity and Methemoglobin Formation

Nitroanilines are known to induce methemoglobinemia, with potency varying by substituent position and electronic effects:

Table 3: Comparative Toxicity of Nitroaniline Isomers

Compound Methemoglobin Formation (Relative Potency) Oral LD50 (Rat, mg/kg) Key Findings
4-Nitroaniline Highest (1×) ~500 (estimated) Cyanosis, convulsions
2-Nitroaniline Intermediate (0.33×) 1838 Lower acute toxicity; hemorrhagic lungs
3-Nitroaniline Lowest (0.08×) Not reported Minimal detection in metabolite studies
4-Chloro-2-nitroaniline Not reported Not reported Severe GSH depletion in hepatocytes

Notes:

  • 2-Nitroaniline exhibits lower mutagenicity in Salmonella assays without metabolic activation, but conflicting data exist with activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.